molecular formula C13H16O2 B14445324 4-Phenylheptane-2,5-dione CAS No. 78303-46-5

4-Phenylheptane-2,5-dione

Katalognummer: B14445324
CAS-Nummer: 78303-46-5
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: MWMYGUMCXGFTRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylheptane-2,5-dione is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Phenylheptane-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its efficiency and the availability of starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of organic synthesis with a focus on scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylheptane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Phenylheptane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Phenylheptane-2,5-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexane-2,5-dione: Another diketone with similar structural features but different chemical properties.

    Benzaldehyde: Contains a phenyl group and a carbonyl group but lacks the additional carbonyl group present in 4-Phenylheptane-2,5-dione.

    Acetophenone: Similar in having a phenyl group and a carbonyl group but differs in the position and number of carbonyl groups.

Eigenschaften

CAS-Nummer

78303-46-5

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

4-phenylheptane-2,5-dione

InChI

InChI=1S/C13H16O2/c1-3-13(15)12(9-10(2)14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3

InChI-Schlüssel

MWMYGUMCXGFTRH-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(CC(=O)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.